![molecular formula C12H14O2S B13181949 2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181949.png)
2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one is a chemical compound with the molecular formula C12H14O2S and a molecular weight of 222.30 g/mol . This compound is characterized by the presence of a methoxyphenyl group attached to a cyclopentanone ring via a sulfanyl linkage. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 2-methoxybenzenethiol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentanone derivatives.
Applications De Recherche Scientifique
2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group plays a crucial role in binding to these targets, leading to various biological effects. The compound can modulate signaling pathways and inhibit enzyme activity, contributing to its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyphenyl)cyclopentan-1-one: This compound lacks the sulfanyl group but shares a similar structure.
2-(2-Methoxyphenyl)cyclopentanone: Another similar compound with slight structural variations.
Uniqueness
2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14O2S |
|---|---|
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C12H14O2S/c1-14-10-6-2-3-7-12(10)15-11-8-4-5-9(11)13/h2-3,6-7,11H,4-5,8H2,1H3 |
Clé InChI |
TXHIAXORVOIJQK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1SC2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanyl-pentanoic Acid](/img/structure/B13181869.png)
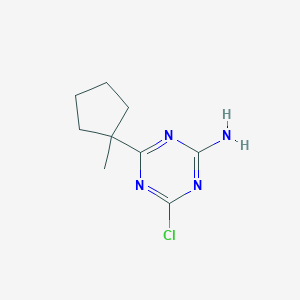
![(1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid hydrochloride](/img/structure/B13181874.png)
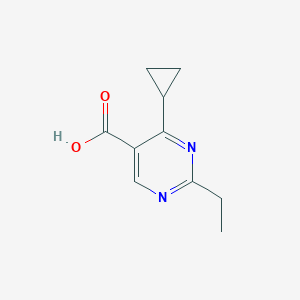
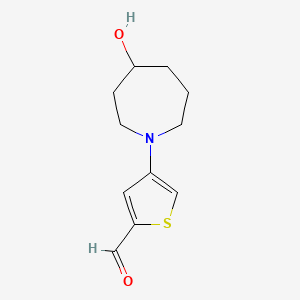
![1-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B13181887.png)
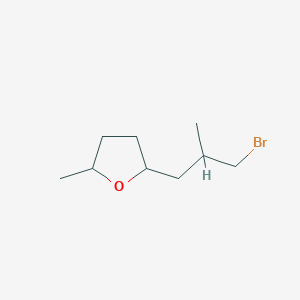
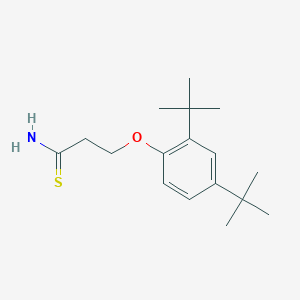
![1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13181927.png)
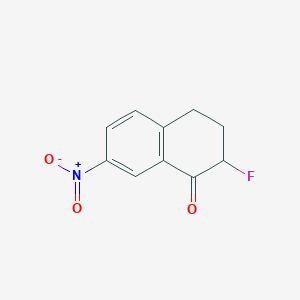
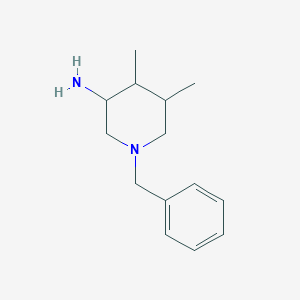
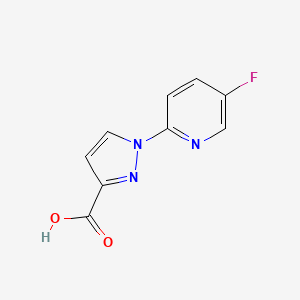
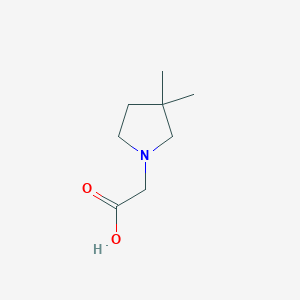
![Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate](/img/structure/B13181944.png)
